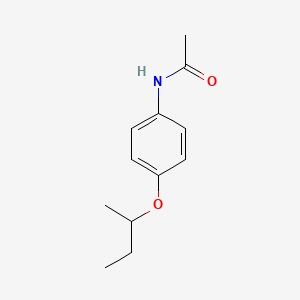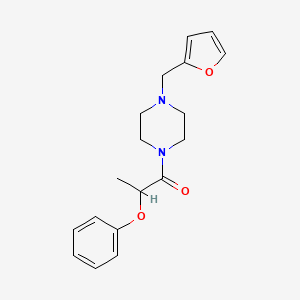![molecular formula C16H22N2O5S B4621741 4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)
4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine
Vue d'ensemble
Description
4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine, also known as PMSB-1620, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonyl-containing morpholines and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
1. Potential in Idiopathic Pulmonary Fibrosis Treatment
The compound 4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine, closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors, has been explored for its utility in treating idiopathic pulmonary fibrosis. This application is supported by in vitro data, and a Phase I study was initiated to further investigate its efficacy in patients with idiopathic pulmonary fibrosis (Norman, 2014).
2. Role in Aminocyclopropane Synthesis
Research on the synthesis of amino-azabicyclo[3.1.0]hexane diastereomers from chloroenamines and organometallic compounds has demonstrated the involvement of morpholino-chlorotetrahydro-N-methyl-pyridine. This compound plays a key role in the synthesis process, leading to the formation of bicyclic diamines with potential applications in various chemical syntheses (Butz & Vilsmaier, 1993).
3. Anti-Inflammatory and Analgesic Activity
The bioactivity of compounds related to this compound, particularly in the domain of anti-inflammatory and analgesic activities, has been studied. This includes the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have shown promise as potential agents in human analgesic applications (Muchowski et al., 1985).
4. Application in Photophysical Studies
The compound has been utilized in the synthesis and photophysical evaluation of various pyridine compounds. These compounds, including morpholino analogs, exhibit high emissive fluorophores in both solution and solid states, making them valuable for photophysical research and applications (Hagimori et al., 2019).
5. Biodegradable Polyesteramides Synthesis
Morpholine derivatives, including those related to this compound, have been used in the synthesis of biodegradable polyesteramides with pendant functional groups. This has implications for the development of new materials in the field of macromolecular chemistry (Veld, Dijkstra, & Feijen, 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-5-4-13(16(19)17-8-10-23-11-9-17)12-15(14)24(20,21)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEWXJBZQQTACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)
![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)
![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
